molecular formula C13H18ClNO2 B1397645 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1219976-42-7

1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1397645
M. Wt: 255.74 g/mol
InChI Key: PJLWVXBHIHMPDB-UHFFFAOYSA-N
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Description

1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, also known as PPOP, is a chemical compound with the molecular formula C14H20ClNO2 . It is a white crystalline solid.


Molecular Structure Analysis

The molecular structure of 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is represented by the formula C14H20ClNO2 .

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

  • Grisar et al. (1976) identified a compound related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride that inhibits ADP-induced aggregation of blood platelets. The compound was selected from a series of similar compounds and showed potential for antiplatelet aggregation both in vitro and ex vivo in guinea pigs (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Antibacterial Activity

  • A study by Merugu, Ramesh, and Sreenivasulu (2010) synthesized a compound including 1-(4-(piperidin-1-yl) phenyl) ethanone through microwave irradiation. The compound exhibited antibacterial properties, showing potential in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antitumor Activity

  • A compound synthesized using 1-(4-(piperidin-1-yl) phenyl) ethanone demonstrated antimicrobial activity, suggesting its use in combating bacterial infections. Additionally, compounds related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride have been studied for their potential anticancer activities, particularly against breast cancer cells (Wanjari, 2020).

Electrochemical Synthesis

  • Nematollahi and Amani (2011) researched the electrochemical oxidation of a compound related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride. This study highlights the potential for developing environmentally friendly synthetic methods for similar compounds (Nematollahi & Amani, 2011).

Synthesis and Antipsychotic Evaluation

  • Bhosale et al. (2014) explored the synthesis of compounds related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride for potential antipsychotic activity. The study included pharmacological evaluation and computational studies, indicating its relevance in neuroscience and mental health research (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Anti-Inflammatory Activity

  • Singh et al. (2020) examined phenyl dimer compounds, including those structurally related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, for anti-inflammatory activities. The compounds showed varying degrees of effectiveness in inhibiting inflammation (Singh, Dowarah, Tewari, & Geiger, 2020).

properties

IUPAC Name

1-(4-piperidin-3-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLWVXBHIHMPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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